REACTION_CXSMILES
|
C([N:8]1[C:16]2[C:11](=[CH:12][C:13]([CH:17]=O)=[CH:14][CH:15]=2)[CH2:10][CH2:9]1)C1C=CC=CC=1.[H][H]>C(O)C>[CH3:17][C:13]1[CH:12]=[C:11]2[C:16](=[CH:15][CH:14]=1)[NH:8][CH2:9][CH2:10]2
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCC2=CC(=CC=C12)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 200 mλ pressure resistant reactor (autoclave) equipped with a stirrer
|
Type
|
CUSTOM
|
Details
|
the interior of the reactor was flushed with nitrogen
|
Type
|
ADDITION
|
Details
|
2 g of 10% Pd/C was introduced
|
Type
|
CUSTOM
|
Details
|
the reactor was closed, whereupon hydrogen
|
Type
|
ADDITION
|
Details
|
was introduced from a hydrogen supply pipe
|
Type
|
CUSTOM
|
Details
|
reacted at 80° C. for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
the ceasing of absorption of hydrogen
|
Type
|
CUSTOM
|
Details
|
the reaction was terminated
|
Type
|
FILTRATION
|
Details
|
the palladium catalyst (10% Pd/C) was collected by filtration, and ethanol
|
Type
|
DISTILLATION
|
Details
|
was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain a colorless liquid as the residue
|
Type
|
DISTILLATION
|
Details
|
The obtained liquid was subjected to vacuum distillation
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C2CCNC2=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.5 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |